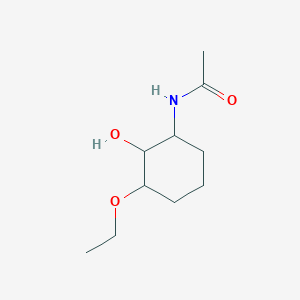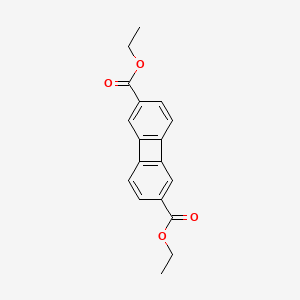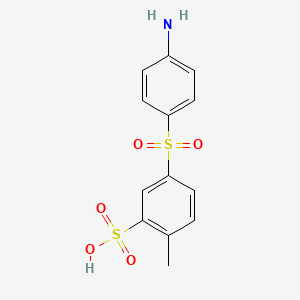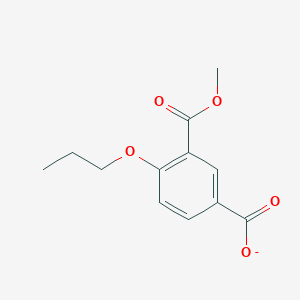
Silane, trimethyl(tetrahydro-2-furanyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, trimethyl(tetrahydro-2-furanyl)- is an organosilicon compound with the molecular formula C7H16O2Si It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one tetrahydro-2-furanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl(tetrahydro-2-furanyl)- typically involves the reaction of trimethylsilane with tetrahydro-2-furanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Silane, trimethyl(tetrahydro-2-furanyl)- may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Silane, trimethyl(tetrahydro-2-furanyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives with different substituents.
Substitution: The tetrahydro-2-furanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Silane, trimethyl(tetrahydro-2-furanyl)- include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from the reactions of Silane, trimethyl(tetrahydro-2-furanyl)- depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized silanes.
科学研究应用
Silane, trimethyl(tetrahydro-2-furanyl)- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in the modification of biomolecules and as a tool in biochemical research.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.
作用机制
The mechanism of action of Silane, trimethyl(tetrahydro-2-furanyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a hydride donor or acceptor, depending on the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry.
相似化合物的比较
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in semiconductor processing and as a reagent in organic synthesis.
Dimethylsilane: Another organosilicon compound with two methyl groups attached to the silicon atom, used in similar applications as trimethylsilane.
Uniqueness
Silane, trimethyl(tetrahydro-2-furanyl)- is unique due to the presence of the tetrahydro-2-furanyl group, which imparts distinct chemical properties and reactivity compared to other silanes. This uniqueness makes it valuable in specific applications where other silanes may not be suitable.
属性
CAS 编号 |
90541-71-2 |
|---|---|
分子式 |
C7H16OSi |
分子量 |
144.29 g/mol |
IUPAC 名称 |
trimethyl(oxolan-2-yl)silane |
InChI |
InChI=1S/C7H16OSi/c1-9(2,3)7-5-4-6-8-7/h7H,4-6H2,1-3H3 |
InChI 键 |
JSZMEASFFPHXCF-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1CCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


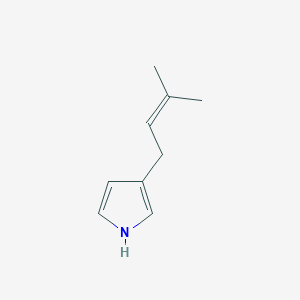
![2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid](/img/structure/B14355513.png)
![2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol](/img/structure/B14355515.png)
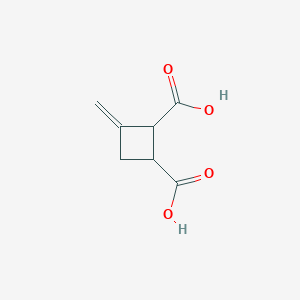

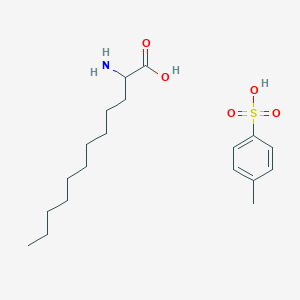

![N'-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea](/img/structure/B14355543.png)

